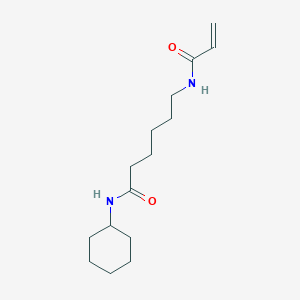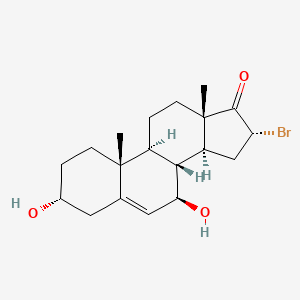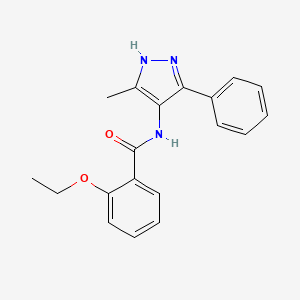
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- is a heterocyclic organic compound. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The compound’s structure, which includes a benzimidazole core, is similar to nucleotides found in the human body, making it a significant focus for medicinal chemistry research .
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . Another approach involves the use of carboxylic acids in a one-pot synthesis promoted by HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) . These methods yield high efficiency and purity, making them suitable for both laboratory and industrial production.
Analyse Chemischer Reaktionen
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The nitro group on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium metabisulphite, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- involves its interaction with molecular targets and pathways in the body. The benzimidazole core can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, benzimidazole derivatives have been shown to inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxylic acid: This compound has similar therapeutic applications but differs in its substitution pattern.
1H-Benzimidazole-5-carboxylic acid: Known for its anticancer properties, this compound also has a different substitution pattern.
1H-Benzimidazole-6-carboxylic acid: This derivative is used in the synthesis of coordination polymers with lanthanides.
The uniqueness of 1H-Benzimidazole-4-carboxylic acid, 1-methyl-2-(2-nitrophenyl)- lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
560086-19-3 |
|---|---|
Molekularformel |
C15H11N3O4 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
1-methyl-2-(2-nitrophenyl)benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11N3O4/c1-17-12-8-4-6-10(15(19)20)13(12)16-14(17)9-5-2-3-7-11(9)18(21)22/h2-8H,1H3,(H,19,20) |
InChI-Schlüssel |
PZTNLGKMAYZNHG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC(=C2N=C1C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)



![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)

![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)

![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)

